

# An In-Depth Technical Guide to Ilmetropium Iodide (CAS Number: 129109-88-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on **Ilmetropium iodide**. Comprehensive experimental data and detailed research findings on this specific compound are limited in the public domain. Therefore, this guide provides a foundational understanding based on its classification as a bronchodilator, likely operating as an anticholinergic agent, supplemented with general principles of this drug class.

#### Introduction

Ilmetropium iodide, identified by the CAS number 129109-88-2, is classified as a bronchodilator.[1][2] Bronchodilators are a class of drugs that widen the airways of the lungs, making breathing easier. While specific research on Ilmetropium iodide is not extensively available, its chemical structure suggests it belongs to the family of quaternary ammonium anticholinergic compounds. This guide will delve into the core chemical and pharmacological aspects of Ilmetropium iodide, drawing parallels with well-understood anticholinergic bronchodilators to provide a comprehensive technical overview.

# **Chemical and Physical Properties**

A clear understanding of the physicochemical properties of a drug candidate is fundamental for its development. Key identifiers and properties of **Ilmetropium iodide** are summarized below.



| Property             | Value                                                                                                                       | Reference |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number           | 129109-88-2                                                                                                                 | [3]       |
| Molecular Formula    | C20H30INO3                                                                                                                  | [3]       |
| Molecular Weight     | 459.36 g/mol                                                                                                                | [3]       |
| Synonyms             | Ilmetropium iodide                                                                                                          | [3]       |
| Canonical SMILES     | CCC(CO)<br>(C1=CC=CC=C1)C(=O)OC2C<br>C3CCC(C2)[N+]3(C)C.[I-]                                                                | [3]       |
| Physical Description | Information not publicly available. Likely a solid at room temperature.                                                     |           |
| Solubility           | Information not publicly available. Quaternary ammonium salts often exhibit solubility in water and polar organic solvents. |           |

# Presumed Mechanism of Action: Anticholinergic Bronchodilation

Based on its structural features, **Ilmetropium iodide** is presumed to act as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs) in the smooth muscle of the airways.

Signaling Pathway of Anticholinergic Bronchodilators

The parasympathetic nervous system plays a crucial role in regulating airway smooth muscle tone. Acetylcholine (ACh) released from vagal nerve endings binds to M3 muscarinic receptors on airway smooth muscle cells. This binding initiates a signaling cascade that leads to bronchoconstriction. **Ilmetropium iodide**, as a muscarinic antagonist, is expected to block this pathway.





Click to download full resolution via product page

Caption: Presumed mechanism of action for **Ilmetropium iodide** as an anticholinergic bronchodilator.

## **Pharmacological Profile (Hypothetical)**

The pharmacological profile of a drug encompasses its pharmacodynamic and pharmacokinetic properties. While specific data for **Ilmetropium iodide** is unavailable, a hypothetical profile can be constructed based on its drug class.

### **Pharmacodynamics**

- Receptor Affinity and Selectivity: The affinity (Ki) of Ilmetropium iodide for the different
  muscarinic receptor subtypes (M1-M5) would be a critical determinant of its efficacy and
  side-effect profile. Higher affinity for M3 receptors in the airways, coupled with lower affinity
  for M2 receptors (which can be involved in cardiac function), is a desirable characteristic for
  inhaled bronchodilators.
- Potency (IC50/EC50): The concentration of Ilmetropium iodide required to inhibit 50% of the maximal response to a muscarinic agonist (IC50) or to produce 50% of its own maximal effect (EC50) would quantify its potency.
- Onset and Duration of Action: These parameters are crucial for therapeutic use. For maintenance therapy, a long duration of action is preferred.



## **Pharmacokinetics (ADME)**

- Absorption: For an inhaled drug, systemic absorption is generally low, which is advantageous for minimizing side effects.
- Distribution: The distribution of the drug within the lungs and its potential to distribute to other tissues.
- Metabolism: The metabolic pathways, primarily hepatic, that inactivate the drug.
- Excretion: The routes of elimination from the body, typically renal and/or fecal.

## **Experimental Protocols (General)**

Detailed experimental protocols for **Ilmetropium iodide** have not been found in the public literature. However, the following are standard methodologies used to characterize novel anticholinergic bronchodilators.

#### In Vitro Studies

- · Radioligand Binding Assays:
  - Objective: To determine the affinity of Ilmetropium iodide for muscarinic receptor subtypes.
  - Methodology:
    - Prepare cell membranes from tissues or cell lines expressing specific human muscarinic receptor subtypes (e.g., CHO-K1 cells transfected with M1, M2, or M3 receptors).
    - Incubate the membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of Ilmetropium iodide.
    - After incubation, separate bound from free radioligand by rapid filtration.
    - Quantify the radioactivity of the filters using liquid scintillation counting.



- Calculate the Ki value from the IC50 value (concentration of Ilmetropium iodide that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
- Isolated Organ Bath Studies:
  - Objective: To assess the functional antagonist activity of Ilmetropium iodide on airway smooth muscle contraction.
  - Methodology:
    - Isolate tracheal or bronchial rings from an animal model (e.g., guinea pig, rat).
    - Mount the tissue rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O<sub>2</sub>, 5% CO<sub>2</sub>).
    - Connect the tissues to an isometric force transducer to record changes in muscle tension.
    - Induce contraction with a muscarinic agonist (e.g., acetylcholine or carbachol).
    - In parallel experiments, pre-incubate the tissues with varying concentrations of Ilmetropium iodide before adding the agonist.
    - Construct concentration-response curves and determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Experimental Workflow for In Vitro Characterization





Click to download full resolution via product page

Caption: A typical experimental workflow for the in vitro characterization of an anticholinergic drug.

#### **In Vivo Studies**

- Animal Models of Bronchoconstriction:
  - Objective: To evaluate the efficacy of **Ilmetropium iodide** in a living organism.
  - Methodology:
    - Use an appropriate animal model (e.g., anesthetized, mechanically ventilated guinea pigs).
    - Administer a bronchoconstricting agent (e.g., intravenous acetylcholine or methacholine) and measure the increase in airway resistance.



- In a separate group of animals, administer Ilmetropium iodide (e.g., via inhalation or intratracheal instillation) prior to the bronchoconstrictor challenge.
- Measure the degree of inhibition of the bronchoconstrictor response.
- Determine the dose-response relationship and the duration of action.

## **Synthesis and Manufacturing**

Specific details regarding the synthesis of **Ilmetropium iodide** are not readily available in the public domain. Generally, the synthesis of such quaternary ammonium compounds involves the esterification of a suitable alcohol with a carboxylic acid, followed by quaternization of the nitrogen atom with an alkyl iodide (in this case, methyl iodide).

# Potential Therapeutic Applications and Future Directions

As a bronchodilator, **Ilmetropium iodide**'s primary therapeutic application would be in the management of obstructive airway diseases such as:

- Chronic Obstructive Pulmonary Disease (COPD): Anticholinergics are a cornerstone of COPD therapy.
- Asthma: While beta-agonists are the primary relievers, anticholinergics can be used as an add-on therapy, particularly in severe exacerbations.

Further research would be necessary to fully elucidate the therapeutic potential of **Ilmetropium iodide**. Key areas for future investigation would include:

- Comprehensive preclinical studies to establish its full pharmacological profile.
- · Toxicology and safety pharmacology studies.
- Clinical trials to evaluate its efficacy, safety, and optimal dosing in human subjects.

### Conclusion



Ilmetropium iodide (CAS: 129109-88-2) is a bronchodilator that, based on its chemical structure, is presumed to function as a muscarinic receptor antagonist. While specific experimental data on this compound is scarce in publicly accessible literature, this guide provides a technical overview based on the established principles of anticholinergic pharmacology. The provided hypothetical mechanisms, pathways, and experimental outlines serve as a foundational framework for researchers and drug development professionals interested in this and similar molecules. Further empirical studies are essential to fully characterize the pharmacological properties and therapeutic utility of Ilmetropium iodide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. Ilmetropium iodide | TargetMol [targetmol.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ilmetropium Iodide (CAS Number: 129109-88-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671723#ilmetropium-iodide-cas-number-129109-88-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com